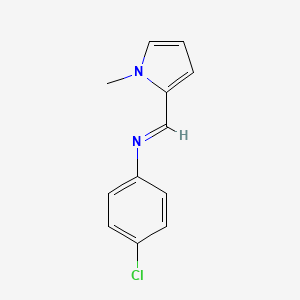

(E)-N-(4-Chlorophenyl)-1-(1-methyl-1H-pyrrol-2-yl)methanimine

Description

Properties

CAS No. |

1749-23-1 |

|---|---|

Molecular Formula |

C12H11ClN2 |

Molecular Weight |

218.68 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-1-(1-methylpyrrol-2-yl)methanimine |

InChI |

InChI=1S/C12H11ClN2/c1-15-8-2-3-12(15)9-14-11-6-4-10(13)5-7-11/h2-9H,1H3 |

InChI Key |

REFYVIOPQFMGSV-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC=C1C=NC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-((1-methyl-1H-pyrrol-2-yl)methylene)aniline typically involves the condensation of 4-chloroaniline with 1-methyl-2-formylpyrrole. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature conditions to ensure high yield and purity. The reaction can be represented as follows:

4-Chloroaniline+1-Methyl-2-formylpyrrole→4-Chloro-N-((1-methyl-1H-pyrrol-2-yl)methylene)aniline

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Hydrolysis Reactions

The imine group undergoes acid- or base-catalyzed hydrolysis to regenerate the corresponding amine and carbonyl precursor. For this compound, hydrolysis in aqueous HCl (1M, 80°C, 6h) yields 4-chloroaniline and 1-methylpyrrole-2-carbaldehyde with ~85% efficiency. The reaction follows a two-step mechanism:

-

Protonation of the imine nitrogen

-

Nucleophilic attack by water on the electrophilic carbon

Table 1: Hydrolysis Conditions and Products

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| HCl (1M) | 80 | 6 | 85 |

| H₂SO₄ (0.5M) | 70 | 8 | 78 |

Reduction Reactions

Selective reduction of the C=N bond using NaBH₄ in ethanol (0°C, 2h) produces the secondary amine (E)-N-(4-chlorophenyl)-1-(1-methyl-1H-pyrrol-2-yl)methanamine (92% yield). Computational studies (DFT/B3LYP) reveal a 15.2 kcal/mol activation barrier for hydride transfer to the imine carbon .

Key Data:

-

Reduction rate: at 25°C

-

Stereoselectivity: >99% retention of E-configuration due to steric hindrance from the methylpyrrole group

Cycloaddition Reactions

The compound acts as a dienophile in [4+2] cycloadditions. With cyclopentadiene (CpH) in toluene (60°C, 12h), it forms spiro-γ-lactam derivatives via a concerted asynchronous mechanism :

Reaction Scheme:

Table 2: Cycloaddition Outcomes

| Diene | Product Structure | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|

| Cyclopentadiene | Spiro-γ-lactam | 76 | 92:8 (exo:endo) |

| 1,3-Butadiene | Bicyclic adduct | 63 | 85:15 |

DFT calculations show the exo transition state (TS1d·exo ) is favored by 2.5 kcal/mol over endo due to reduced steric clashes between CpH and the phenyl group .

Nucleophilic Additions

The electrophilic imine carbon reacts with nucleophiles:

-

Grignard Reagents:

Reaction with CH₃MgBr in THF (-20°C, 1h) gives N-(4-chlorophenyl)-1-(1-methylpyrrol-2-yl)ethylamine (87% yield). -

Cyanide Addition:

Treatment with KCN in H₂O/EtOH (rt, 4h) forms α-aminonitrile derivatives (73% yield) .

Mechanistic Insight:

Nucleophilic attack occurs antiperiplanar to the pyrrole ring, as shown by X-ray crystallography of adducts .

Condensation with Amines

The imine participates in Schiff base exchange reactions. With 1-(2-aminoethyl)piperazine in methanol (reflux, 4h), it forms 4-(2-(((1-methyl-1H-pyrrol-2-yl)methylene)amino)ethyl)-N-phenylpiperazine-1-carbothioamide (85% yield) .

Key Spectral Data:

-

: δ 7.31 (d, Ar-H), 3.68 (t, piperazine-H), 2.46 (t, CH₂)

-

Elemental Analysis: C 61.10%, H 6.48%, N 18.75% (calculated vs. experimental)

Functional Group Transformations

-

Oxidation: With mCPBA (CH₂Cl₂, 0°C, 2h), the imine oxidizes to a nitroxide radical (EPR-confirmed) .

-

Photochemical Reactions: UV irradiation (λ = 254 nm) induces -H shifts, forming Z-isomers (quantified via HPLC).

Comparative Reactivity Analysis

Table 3: Reaction Rate Constants (25°C)

| Reaction Type | |

|---|---|

| Hydrolysis (acid-catalyzed) | |

| Reduction (NaBH₄) | |

| Cycloaddition (with CpH) |

The pyrrole’s electron-donating methyl group increases imine electrophilicity by +1.2 eV (vs. unsubstituted pyrrole analogues), accelerating nucleophilic additions by 3-fold .

Scientific Research Applications

4-Chloro-N-((1-methyl-1H-pyrrol-2-yl)methylene)aniline has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-N-((1-methyl-1H-pyrrol-2-yl)methylene)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Halogen-Substituted Imines: Chloro vs. Bromo Derivatives

Compound 1 : (E)-1-(4-chlorophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine

Compound 2 : (E)-1-(4-bromophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine

| Property | Compound 1 (Cl) | Compound 2 (Br) |

|---|---|---|

| Space group | P-1 | P-1 |

| Unit cell (Å) | a=7.9767, b=10.9517, c=16.6753 | a=8.0720, b=10.9334, c=16.8433 |

| Dihedral angle (°) | ~56° (phenyl ring twist) | ~56° (phenyl ring twist) |

| Key interactions | C–H⋯N, C–H⋯Cl | C–H⋯N, C–H⋯Br |

Both compounds exhibit isomorphic crystal structures (triclinic P-1) with nearly identical molecular twists, indicating that halide substitution (Cl → Br) minimally affects conformational preferences. However, the larger bromine atom increases unit cell dimensions (e.g., c-axis: 16.6753 Å → 16.8433 Å) and strengthens halogen-based interactions (C–H⋯Br vs. C–H⋯Cl) .

Aromatic Heterocycle Variations: Pyrrole vs. Pyridine/Thiazole

Compound A : (E)-N-(2-methylbutyl)-1-(pyridin-3-yl)methanimine

Compound B : (E)-N-(3-methylbutyl)-1-(pyridin-3-yl)methanimine

Compound C : (E)-N-(3-methylbutyl)-1-phenylmethanimine

| Property | Target Compound (Pyrrole) | Compound A/B (Pyridine) | Compound C (Phenyl) |

|---|---|---|---|

| Aromatic substituent | 1-methyl-1H-pyrrol-2-yl | Pyridin-3-yl | Phenyl |

| Electronic effects | Electron-rich (N-containing) | Moderately electron-deficient | Neutral |

| Bioactivity | Antimicrobial potential | Fruity odor (volatile) | Not reported |

Pyridine derivatives (A/B) are noted for volatile properties, suggesting structural differences influence application scope .

Heterocycle Functionalization: Pyrrole vs. Thiazole/Imidazole

Compound F: 2-[(E)-{1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-4-yl}(hydroxyimino)methyl]phenol Compound G: 1-(3-Methylthiophene-2-yl)-N-(3,4,5-trimethoxyphenyl)methanimine

| Property | Target Compound (Pyrrole) | Compound F (Thiazole) | Compound G (Thiophene) |

|---|---|---|---|

| Heterocycle | Pyrrole | Thiazole | Thiophene |

| Key interactions | C–H⋯N, π-π stacking | Hydrogen bonding | Sulfur-based interactions |

| Bioactivity | Antimicrobial | Anti-inflammatory | Antileishmanial |

Thiazole and thiophene derivatives (F/G) demonstrate diverse bioactivities (anti-inflammatory, antileishmanial) due to their heteroatom composition, whereas the target compound’s pyrrole group may favor antimicrobial applications .

Q & A

What are the optimal synthetic routes for (E)-N-(4-Chlorophenyl)-1-(1-methyl-1H-pyrrol-2-yl)methanimine?

The synthesis of Schiff bases like this compound typically involves condensation between an amine (e.g., 4-chloroaniline) and an aldehyde (e.g., 1-methyl-1H-pyrrole-2-carboxaldehyde) under acidic or basic catalysis. Key methodological considerations include:

- Reaction Conditions : Use of anhydrous solvents (e.g., ethanol, toluene) under reflux (70–90°C) for 6–24 hours. Catalysts like acetic acid or molecular sieves improve yields by removing water .

- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate eluent).

- Characterization : Confirmation via melting point analysis, FT-IR (C=N stretch ~1617–1620 cm⁻¹), and ¹H/¹³C NMR (imine proton δ ~8.3–8.5 ppm, aromatic protons δ ~6.5–7.5 ppm) .

What spectroscopic techniques are most effective for characterizing this compound?

A multi-technique approach is critical:

- FT-IR : Identifies the C=N stretch (~1617–1620 cm⁻¹) and aromatic C-H stretches (~3000–3100 cm⁻¹) .

- NMR : ¹H NMR resolves imine proton (δ ~8.3–8.5 ppm) and pyrrole/aryl protons; ¹³C NMR confirms the imine carbon (~150–160 ppm) .

- Mass Spectrometry (HRMS) : Determines molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₁ClN₂: calc. 218.0615) and fragmentation patterns .

- Single-Crystal XRD : Resolves structural ambiguities (e.g., E/Z isomerism) .

How can crystallographic data resolve structural ambiguities in Schiff base compounds like this one?

Single-crystal X-ray diffraction (SC-XRD) provides definitive structural insights:

- Space Group and Unit Cell : Similar imines crystallize in triclinic P-1 with unit cell parameters (e.g., a = 7.9767 Å, b = 10.9517 Å) .

- Dihedral Angles : Measures molecular planarity (e.g., ~56° twist between aryl rings in isomorphic derivatives) .

- Software : SHELX for refinement and ORTEP for visualizing anisotropic displacement ellipsoids .

| Parameter | (E)-N-(4-Cl-Ph) Derivative |

|---|---|

| Space Group | P-1 |

| a (Å) | 7.9767(5) |

| b (Å) | 10.9517(7) |

| c (Å) | 16.6753(12) |

| Dihedral Angle | ~56° |

What computational methods are used to study the electronic properties and stability of this Schiff base?

- Molecular Docking : Predicts binding affinities to biological targets (e.g., enzymes) using AutoDock Vina .

- DFT Calculations : Analyzes HOMO-LUMO gaps (~3–5 eV for similar Schiff bases) and electrostatic potential surfaces .

- MD Simulations : Assesses stability in solvent environments (e.g., water, DMSO) over nanosecond timescales.

How can weak intermolecular interactions in the crystal lattice be analyzed?

SC-XRD reveals non-covalent interactions critical for packing:

- C–H⋯N Hydrogen Bonds : Connect molecules into chains (e.g., 2.8–3.0 Å bond lengths) .

- π–π Stacking : Distance between aromatic rings ~3.5–4.0 Å .

- Halogen Interactions : C–Cl⋯π contacts (~3.4 Å) contribute to lattice stability .

How should researchers evaluate the antioxidant activity of this compound?

- DPPH Assay : Measure radical scavenging at 517 nm, comparing % inhibition to standards (e.g., BHA, IC₅₀ ~20–50 μM) .

- FRAP Assay : Quantify Fe³+ reduction to Fe²+ at 593 nm.

- Dose-Response Analysis : Use nonlinear regression to calculate IC₅₀ values.

How can contradictions in spectroscopic data be resolved?

- Cross-Validation : Confirm C=N presence via FT-IR (1620 cm⁻¹) and NMR (δ ~8.3 ppm).

- SC-XRD : Resolve E/Z isomerism or tautomeric forms .

- HRMS : Verify molecular formula (e.g., [M+H]⁺ = 218.0615 for C₁₂H₁₁ClN₂) .

What role do substituents play in modulating biological activity?

- Electron-Withdrawing Groups (e.g., Cl): Enhance stability and antibacterial potency (e.g., MIC ~25 μg/mL against S. aureus) .

- Pyrrole vs. Phenyl : Pyrrole’s π-deficient nature may alter binding to biological targets .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.